2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid
Description
2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid is an organic compound that features a pyrazole ring, an acetyl group, and a phenylpropanoic acid moiety
Properties
IUPAC Name |
2-[[2-(1-methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(14(20)21,11-6-4-3-5-7-11)16-13(19)10-12-8-9-18(2)17-12/h3-9H,10H2,1-2H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOKEKZEOOROHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)CC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid typically involves multiple steps:
Formation of 1-Methylpyrazole: This can be achieved by methylation of pyrazole using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The 1-methylpyrazole is then acetylated using acetyl chloride or acetic anhydride to form 1-methylpyrazol-3-yl acetate.
Amidation: The acetylated product is reacted with 2-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may target the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles like amines or alcohols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid can be used as a building block for more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology
The compound may exhibit biological activity due to the presence of the pyrazole ring, which is known to interact with various biological targets. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The pyrazole ring is a common motif in many pharmaceuticals, suggesting that derivatives of this compound might have pharmacological activity.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with target proteins, while the phenylpropanoic acid moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanoic acid: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-Methylpyrazole:
2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]acetic acid: Similar structure but with an acetic acid moiety instead of phenylpropanoic acid, which might affect its reactivity and biological activity.
Uniqueness
2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid is unique due to the combination of the pyrazole ring and the phenylpropanoic acid moiety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
